

Alprazolam-d5 chemical structure and properties

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Compound of Interest		
Compound Name:	Alprazolam-d5	
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An In-depth Technical Guide to Alprazolam-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Alprazolam-d5**, a deuterated analog of alprazolam. It is primarily utilized as a certified reference material (CRM) and internal standard for the precise quantification of alprazolam in various scientific applications, including clinical toxicology, forensic analysis, and pharmaceutical research.[1][2][3] The isotopic labeling ensures that its chemical and physical properties are nearly identical to those of alprazolam, which is critical for its function in isotope dilution mass spectrometry.[1]

Chemical Structure and Properties

Alprazolam-d5 shares the same core triazolobenzodiazepine structure as its parent compound. The key difference is the substitution of five hydrogen atoms on the phenyl ring with deuterium atoms.[1][4] This substitution increases the molecular weight, allowing for mass spectrometric differentiation from the unlabeled alprazolam, while preserving its chemical reactivity and chromatographic behavior.[1]

Physicochemical and Pharmacokinetic Data

The following tables summarize the key quantitative data for **Alprazolam-d5**. Properties that are not explicitly reported for the deuterated form are based on the data for unlabeled alprazolam, as they are expected to be nearly identical.



Table 1: Chemical Identifiers and Properties

Property	Value	Source(s)
IUPAC Name	8-Chloro-1-methyl-6- (2,3,4,5,6- pentadeuteriophenyl)-4H- [1][2][5]triazolo[4,3-a][1] [5]benzodiazepine	[4]
CAS Number	125229-61-0	[2][5]
Molecular Formula	C17H8D5CIN4	[2][4][5]
Molecular Weight	313.80 g/mol	[2][6]
Appearance	White crystalline powder	[7]
Melting Point	~227°C (for Alprazolam)	[8]

 $| \ Solubility \ | \ Soluble \ in \ methanol, \ ethanol, \ chloroform; \ practically \ in soluble \ in \ water \ |[1][7][8][9] \ |$

Table 2: Pharmacokinetic Parameters (based on Alprazolam)

Parameter	Value	Source(s)
Bioavailability	80-100%	[1][10]
Protein Binding	~80% (mainly to albumin)	[1][10]
Metabolism	Hepatic, primarily via Cytochrome P450 3A4 (CYP3A4)	[10][11]
Elimination Half-Life	~11.2 hours in healthy adults	[10]

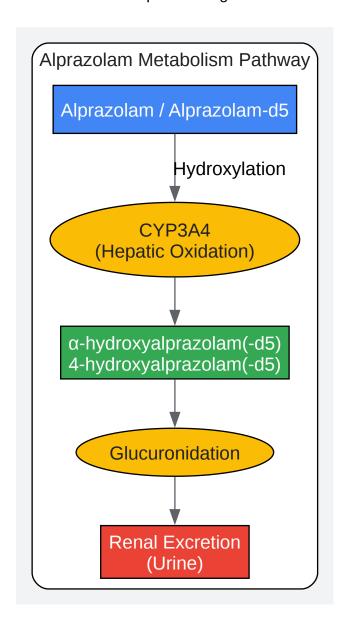
| Excretion | Primarily renal (urine) |[10] |

Pharmacology and Metabolism



The pharmacological activity of **Alprazolam-d5** is not intended for therapeutic use but mirrors that of alprazolam. Alprazolam is a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA in the central nervous system. [12]

Metabolism occurs in the liver, where the cytochrome P450 enzyme CYP3A4 hydroxylates alprazolam to its two main active metabolites: α -hydroxyalprazolam and 4-hydroxyalprazolam. [11][13] These metabolites are then glucuronidated and excreted.[13] As an internal standard, Alprazolam-d5 is expected to undergo the same metabolic transformation, which can be useful for studying the metabolic fate of the parent drug.



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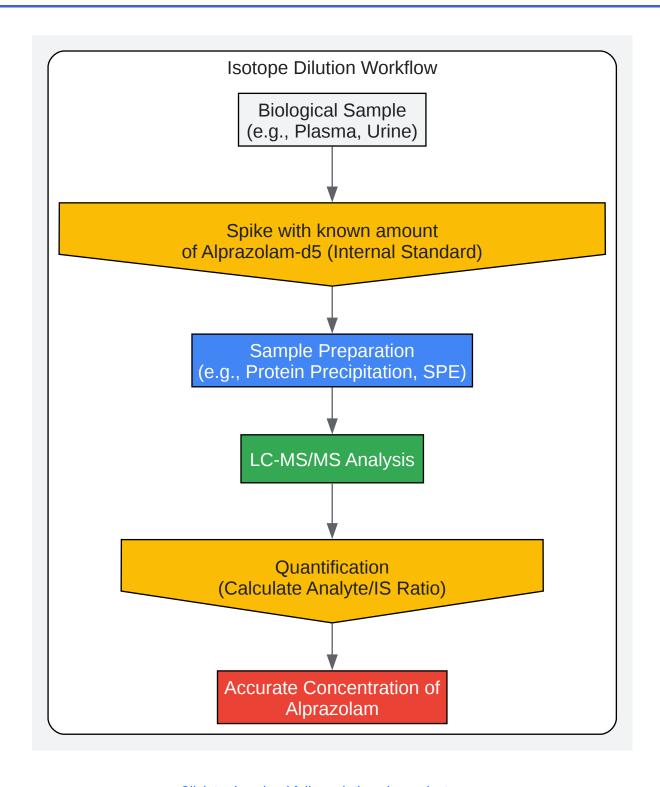


Metabolic pathway of Alprazolam via CYP3A4.

Application in Quantitative Analysis

Alprazolam-d5 is the gold standard for quantitative analysis of alprazolam in biological matrices using isotope dilution mass spectrometry.[1] Its near-identical extraction efficiency and chromatographic retention time to the unlabeled analyte, but distinct mass-to-charge ratio (m/z), allows it to correct for variations during sample preparation and instrumental analysis.[1] [14] This enhances the accuracy, precision, and sensitivity of methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[1][3]





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Workflow for quantitative analysis using Alprazolam-d5.

Experimental Protocols



Methodology for LC-MS/MS Quantification of Alprazolam in Human Plasma

This protocol provides a typical method for the determination of alprazolam in a biological matrix using **Alprazolam-d5** as an internal standard.

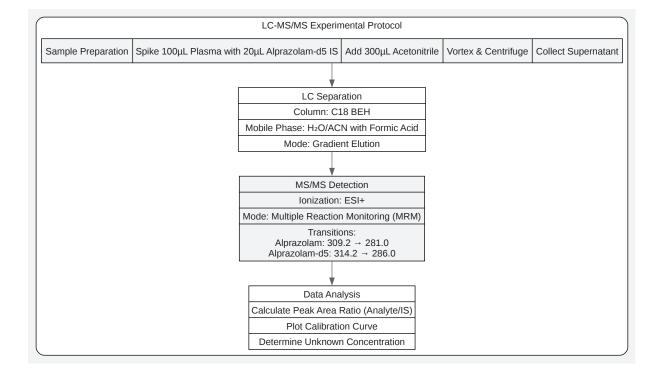
- 1. Materials and Reagents:
- · Alprazolam analytical standard
- Alprazolam-d5 internal standard solution (e.g., 100 μg/mL in methanol)
- HPLC-grade methanol, acetonitrile, and water
- Formic acid
- Human plasma (blank)
- 2. Preparation of Standards and Internal Standard Working Solution:
- Prepare stock solutions of alprazolam in methanol.
- Create calibration curve standards and quality control (QC) samples by spiking blank human plasma with appropriate volumes of the alprazolam stock solution.
- Dilute the **Alprazolam-d5** stock solution with methanol to prepare an internal standard (IS) working solution (e.g., 1 µg/mL).
- 3. Sample Preparation (Protein Precipitation):
- To 100 μL of plasma sample (calibrator, QC, or unknown), add 20 μL of the IS working solution.
- Vortex briefly to mix.
- Add 300 µL of cold acetonitrile to precipitate proteins.
- Vortex vigorously for 1 minute.



- Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated protein.[15]
- Transfer the supernatant to a clean vial for analysis.
- 4. LC-MS/MS Instrumentation and Conditions:
- LC System: Agilent ProStar 210 or equivalent[15]
- Mass Spectrometer: Agilent 500 Ion Trap LC/MS or equivalent triple quadrupole instrument[15]
- Column: C18 BEH column (e.g., 1.7 μm, 0.3 x 100 mm)[16]
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: A suitable gradient to separate the analyte from matrix components (e.g., a 2-minute gradient).
- Flow Rate: 12 μL/min[16]
- Ionization Source: Electrospray Ionization (ESI), positive mode
- Detection: Multiple Reaction Monitoring (MRM)
- 5. Mass Spectrometry Transitions:
- Alprazolam: Precursor ion m/z 309.2 → Product ion m/z 281.0[16]
- Alprazolam-d5: Precursor ion m/z 314.2 → Product ion m/z 286.0[15][16]
- 6. Data Analysis:
- Integrate the peak areas for both alprazolam and Alprazolam-d5.
- Calculate the peak area ratio (Alprazolam / Alprazolam-d5).



- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of unknown samples by interpolating their peak area ratios from the calibration curve.



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Experimental workflow for LC-MS/MS analysis.

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